molecular formula C9H9N3O5 B6141791 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 67303-27-9

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B6141791
CAS RN: 67303-27-9
M. Wt: 239.18 g/mol
InChI Key: CGXLDFKRVWTMLL-BJMVGYQFSA-N
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Description

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as HINPTA, is a synthetic compound that has been studied for its potential applications in medical and scientific research. HINPTA has been studied for its ability to act as a substrate for various enzymes, as well as its ability to interact with other molecules in the body.

Scientific Research Applications

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide has been studied for its potential application in scientific research. It has been used as a substrate for various enzymes, including chymotrypsin, trypsin, and carboxypeptidase A. It has also been used as a reagent for the synthesis of other compounds, such as amides and sulfonamides. In addition, this compound has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.

Mechanism of Action

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide is able to interact with enzymes and other molecules in the body. It is able to bind to the active site of enzymes, which allows it to act as a substrate for the enzyme. In addition, this compound is able to interact with other molecules in the body, such as proteins and lipids. This allows it to be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin, trypsin, and carboxypeptidase A. In addition, it has been shown to interact with other molecules in the body, such as proteins and lipids. This has been shown to affect the structure and function of proteins, as well as the interactions between proteins and other molecules.

Advantages and Limitations for Lab Experiments

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and can be used as a substrate for various enzymes. Another advantage is that it can be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. However, this compound has some limitations. For example, it is not very stable and can degrade over time. In addition, it can be toxic in high concentrations.

Future Directions

There are several potential future directions for 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide. One potential direction is to further study its biochemical and physiological effects. Another potential direction is to develop new methods for synthesizing this compound. In addition, this compound could be used to study the interactions between proteins and other molecules, as well as the structure and function of proteins. Finally, this compound could be used to develop new drugs and therapies.

Synthesis Methods

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide has been synthesized via a two-step reaction. The first step involves the reaction of 2-nitrophenol and 2-methoxy-4-nitrophenol with sodium hydroxide in water, which produces 2-methoxy-4-nitrophenol monoacetate. The second step involves the reaction of the monoacetate with hydroxylamine hydrochloride in ethanol, which produces this compound.

properties

IUPAC Name

(2E)-2-hydroxyimino-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-17-8-4-6(12(15)16)2-3-7(8)11-9(13)5-10-14/h2-5,14H,1H3,(H,11,13)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLDFKRVWTMLL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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